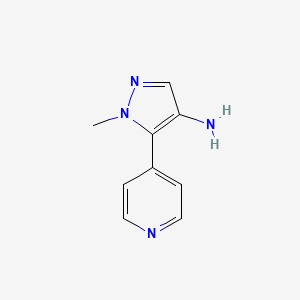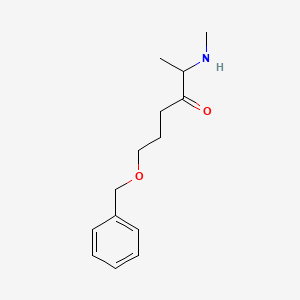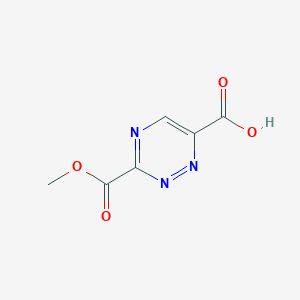
1-(3-methylbutyl)-1H-1,2,3-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylbutyl)-1H-1,2,3-triazol-4-amine is an organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a 3-methylbutyl group attached to the triazole ring. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
The synthesis of 1-(3-methylbutyl)-1H-1,2,3-triazol-4-amine can be achieved through several synthetic routes. One common method involves the use of a one-pot multicomponent reaction. This reaction typically involves the condensation of aldehydes, amides, and 2-naphthol in the presence of a catalyst such as polyethylene glycol (PEG)-based dicationic acidic ionic liquid under solvent-free conditions . This method is advantageous due to its high yield, short reaction time, and simple work-up procedure.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and advanced catalytic systems can further enhance the production process.
Chemical Reactions Analysis
1-(3-Methylbutyl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but often include substituted triazoles and other functionalized derivatives.
Scientific Research Applications
1-(3-Methylbutyl)-1H-1,2,3-triazol-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-methylbutyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to the inhibition of the yeast plasma membrane H±ATPase (Pma1p), which is essential for fungal growth and survival . The compound binds to the active site of the enzyme, disrupting its function and leading to the death of the fungal cells.
Comparison with Similar Compounds
1-(3-Methylbutyl)-1H-1,2,3-triazol-4-amine can be compared with other similar compounds, such as:
Isoamyl acetate: Known for its use in flavorings and fragrances.
3-Methylbutyl ethanoate: Another ester with applications in the food industry.
The uniqueness of this compound lies in its triazole ring structure, which imparts distinct chemical and biological properties. Unlike esters, triazoles are more stable and versatile, making them suitable for a broader range of applications.
Properties
Molecular Formula |
C7H14N4 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-(3-methylbutyl)triazol-4-amine |
InChI |
InChI=1S/C7H14N4/c1-6(2)3-4-11-5-7(8)9-10-11/h5-6H,3-4,8H2,1-2H3 |
InChI Key |
OKEKVKDEWGJXJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C=C(N=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


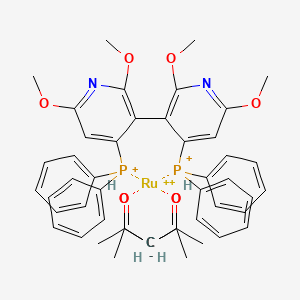
![4-[Ethyl(methyl)amino]pyridine-2-carboxylic acid](/img/structure/B15252472.png)

![Methyl 6-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B15252491.png)
![Methyl 2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B15252503.png)
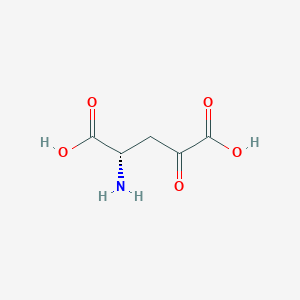
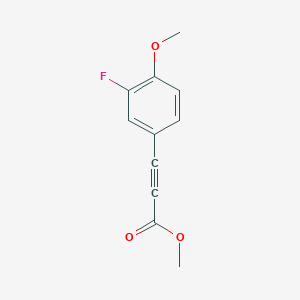
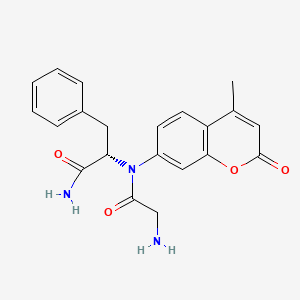
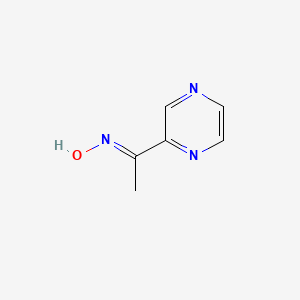
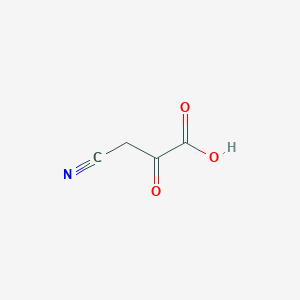
![2-(Difluoromethyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15252531.png)
